N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide
Description
N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide is a complex organic compound that features a unique structure combining an adamantane core with an imidazo[2,1-B][1,3]thiazole moiety
Properties
Molecular Formula |
C23H26FN3OS |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C23H26FN3OS/c24-18-3-1-17(2-4-18)20-19(27-5-6-29-22(27)26-20)13-25-21(28)23-10-14-7-15(11-23)9-16(8-14)12-23/h1-4,14-16H,5-13H2,(H,25,28) |
InChI Key |
HIFGSJWBQIXFPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=C(N21)CNC(=O)C34CC5CC(C3)CC(C5)C4)C6=CC=C(C=C6)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-B][1,3]thiazole core, which is then functionalized with a 4-fluorophenyl group. The adamantane-1-carboxamide moiety is introduced in the final steps through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the fluorophenyl and imidazo[2,1-B][1,3]thiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-{[6-(4-Chlorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide
- N-{[6-(4-Bromophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide
Uniqueness
N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
